molecular formula C21H34N2O3 B10879673 1-Cycloheptyl-4-(2,3,4-trimethoxybenzyl)piperazine

1-Cycloheptyl-4-(2,3,4-trimethoxybenzyl)piperazine

Cat. No.: B10879673
M. Wt: 362.5 g/mol
InChI Key: XRMILGQJPVQMMS-UHFFFAOYSA-N
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Description

1-Cycloheptyl-4-(2,3,4-trimethoxybenzyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by a cycloheptyl group attached to the nitrogen atom of the piperazine ring and a 2,3,4-trimethoxybenzyl group attached to the other nitrogen atom. Piperazine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cycloheptyl-4-(2,3,4-trimethoxybenzyl)piperazine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Cycloheptyl Group: The cycloheptyl group can be introduced via nucleophilic substitution reactions using cycloheptyl halides.

    Attachment of the 2,3,4-Trimethoxybenzyl Group: The final step involves the alkylation of the piperazine nitrogen with 2,3,4-trimethoxybenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Cycloheptyl-4-(2,3,4-trimethoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitutions.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

1-Cycloheptyl-4-(2,3,4-trimethoxybenzyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for neurological and cardiovascular disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cycloheptyl-4-(2,3,4-trimethoxybenzyl)piperazine involves its interaction with various molecular targets, including receptors and enzymes. The compound may exert its effects by:

    Binding to Receptors: Modulating the activity of neurotransmitter receptors in the brain.

    Inhibiting Enzymes: Blocking the activity of specific enzymes involved in metabolic pathways.

    Altering Signal Transduction: Affecting intracellular signaling pathways that regulate cell function and survival.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3,4-Trimethoxybenzyl)piperazine: Lacks the cycloheptyl group but shares the trimethoxybenzyl moiety.

    1-Cyclohexyl-4-(2,3,4-trimethoxybenzyl)piperazine: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

Uniqueness

1-Cycloheptyl-4-(2,3,4-trimethoxybenzyl)piperazine is unique due to the presence of both the cycloheptyl and trimethoxybenzyl groups, which may confer distinct pharmacological properties compared to its analogs. The cycloheptyl group can influence the compound’s lipophilicity and receptor binding affinity, potentially leading to different biological activities.

Properties

Molecular Formula

C21H34N2O3

Molecular Weight

362.5 g/mol

IUPAC Name

1-cycloheptyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C21H34N2O3/c1-24-19-11-10-17(20(25-2)21(19)26-3)16-22-12-14-23(15-13-22)18-8-6-4-5-7-9-18/h10-11,18H,4-9,12-16H2,1-3H3

InChI Key

XRMILGQJPVQMMS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)C3CCCCCC3)OC)OC

Origin of Product

United States

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